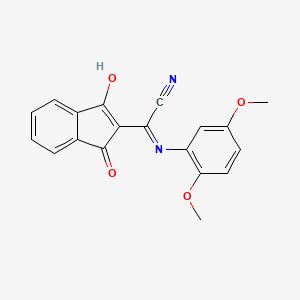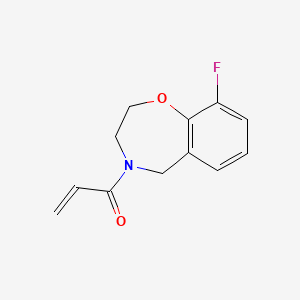![molecular formula C20H23N5O3 B2430785 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896070-93-2](/img/structure/B2430785.png)
3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
The compound belongs to a broader class of chemicals with significant scientific interest due to their unique structural properties and potential biological activities. For instance, Coburn and Taylor (1982) explored mesoionic purinone analogs, demonstrating how these compounds can undergo hydrolytic ring-opening reactions, indicative of their reactivity and potential for further chemical modification (Coburn & Taylor, 1982). Similarly, Kim et al. (1978) synthesized imidazo[1,2-a]-s-triazine nucleosides, a class of purine analogs, revealing methods to produce these compounds and their antiviral activity potentials (Kim et al., 1978).
Pharmacological Potential
The structural complexity of imidazo[2,1-f]purine derivatives contributes to their exploration for pharmacological uses. Zagórska et al. (2016) synthesized 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives, evaluating them for potential antidepressant agents, indicating the versatility of these compounds in drug development (Zagórska et al., 2016). Moreover, Baraldi et al. (2008) conducted structure-activity relationship studies on imidazo[2,1-f]purinones as A(3) adenosine receptor antagonists, highlighting their potential in therapeutic applications (Baraldi et al., 2008).
Biological Evaluations
Further research into the biological applications of these compounds includes studies on their interaction with serotonin transporters. Zagórska et al. (2011) evaluated the acid-base properties of imidazo[2,1-f]purine-2,4-dione derivatives, investigating their affinities for serotonin transporter, which could inform their potential as psychoactive drugs (Zagórska et al., 2011).
Molecular Design and Synthesis
The intricate design and synthesis of these compounds offer a window into the chemical strategies employed to create molecules with specific biological activities. For example, Karskela and Lönnberg (2006) developed a method for solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines, showcasing the innovative approaches to constructing these complex molecules (Karskela & Lönnberg, 2006).
properties
IUPAC Name |
2-(3-hydroxypropyl)-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-8-5-6-9-15(12)24-13(2)14(3)25-16-17(21-19(24)25)22(4)20(28)23(18(16)27)10-7-11-26/h5-6,8-9,26H,7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQCHNUNEHJFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethanol](/img/structure/B2430704.png)

![2,4-dichloro-5-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2430707.png)
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2430709.png)


![7-[(4-bromophenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2430712.png)
![3-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2430713.png)
![2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430715.png)

![2-[(4-chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2430723.png)
